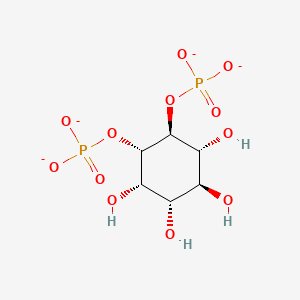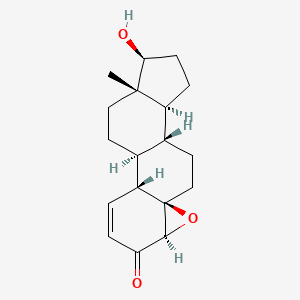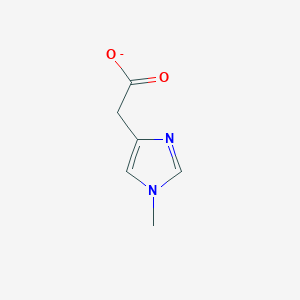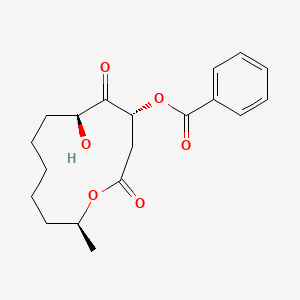
Tert-butyl (3-hydroxycyclohexyl)carbamate
説明
Synthesis Analysis
The enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, a crucial intermediate for CCR2 antagonists, employs iodolactamization as a key step. This method highlights the compound's role in producing highly functionalized intermediates with potential therapeutic applications (Campbell et al., 2009).
Molecular Structure Analysis
The molecular structure of tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclohexyl]carbamate has been elucidated, demonstrating its significance as an intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Crystal structure analysis confirms the relative substitution of the cyclopentane ring, highlighting its importance in synthetic chemistry (Ober et al., 2004).
Chemical Reactions and Properties
Tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been identified as the first class of N-(Boc) nitrone equivalents, showcasing their reactivity with organometallics to produce N-(Boc)hydroxylamines. This property underlines their utility as versatile building blocks in organic synthesis, enabling a range of chemical transformations (Guinchard et al., 2005).
Physical Properties Analysis
The synthesis and reactions of silyl carbamates reveal the chemoselective transformation of amino protecting groups via tert-butyldimethylsilyl carbamates. This research provides insights into the physical properties and reactivity of tert-butyl (3-hydroxycyclohexyl)carbamate derivatives, emphasizing their role in the modification of protecting groups under mild conditions (Sakaitani & Ohfune, 1990).
Chemical Properties Analysis
The compound tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, serving as an intermediate in natural product synthesis, demonstrates the compound's chemical versatility and its importance in synthesizing compounds with cytotoxic activity against human carcinoma cell lines. This synthesis, from L-Serine, through various steps including esterification and Corey-Fuchs reaction, underscores the compound's utility in complex organic syntheses (Tang et al., 2014).
科学的研究の応用
Decomposition and Environmental Remediation
One significant scientific research application of tert-butyl compounds, such as Tert-butyl (3-hydroxycyclohexyl)carbamate, involves environmental remediation and the study of decomposition processes for environmental pollutants. Hsieh et al. (2011) explored the decomposition of methyl tert-butyl ether (MTBE), a compound related to tert-butyl carbamates, by adding hydrogen in a cold plasma reactor. Their study demonstrated the feasibility of applying radio frequency (RF) plasma reactor technology for decomposing and converting MTBE into less harmful substances, offering insights into potential applications for tert-butyl carbamate compounds in environmental cleanup efforts (Hsieh et al., 2011).
Biodegradation and Fate in the Environment
Research on the biodegradation and environmental fate of related ethers provides a foundation for understanding how tert-butyl carbamate compounds might behave in natural settings. Thornton et al. (2020) reviewed the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater, highlighting microbial capabilities to degrade ETBE under aerobic conditions. This suggests the potential for microbial degradation pathways to also apply to tert-butyl carbamates, underlining their environmental impact and the possibilities for bioremediation techniques (Thornton et al., 2020).
Hydrolysis and Metabolic Stability
The metabolic hydrolysis and stability of carbamates, including tert-butyl carbamates, have been extensively studied to understand their behavior in biological systems. Vacondio et al. (2010) provided a qualitative analysis of the relationship between molecular structure and metabolic stability of various carbamates, offering insights into how tert-butyl carbamates might be metabolized or hydrolyzed in living organisms. This research aids in the development of carbamate-based drugs or prodrugs by predicting their metabolic lability or stability (Vacondio et al., 2010).
Non-chromatographic Bioseparation Processes
Tert-butyl carbamates, owing to their unique structural properties, may also find application in non-chromatographic bioseparation processes. Yan et al. (2018) discussed three-phase partitioning (TPP) as an emerging technology for the separation and purification of bioactive molecules, where tert-butyl compounds could potentially play a role. This review highlighted TPP's efficiency, economy, and scalability, which could be applicable to tert-butyl carbamate compounds in the separation and purification of proteins, enzymes, and other bioactive molecules (Yan et al., 2018).
Safety and Hazards
特性
IUPAC Name |
tert-butyl N-(3-hydroxycyclohexyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-8-5-4-6-9(13)7-8/h8-9,13H,4-7H2,1-3H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUKYKMHCKDLTJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC(C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70620219 | |
| Record name | tert-Butyl (3-hydroxycyclohexyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70620219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
610302-03-9 | |
| Record name | tert-Butyl (3-hydroxycyclohexyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70620219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-(3-hydroxycyclohexyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-S-[(1Z)-6-(methylsulfanyl)-N-(sulfonatooxy)hexanimidoyl]-1-thio-beta-D-glucopyranose](/img/structure/B1257756.png)


![(9R,10S,13R,17R)-3-hydroxy-17-[(2R)-5-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-15-one](/img/structure/B1257759.png)



![(3R,4S,5R)-2-(6-aminopurin-9-yl)-5-methanidyloxolane-3,4-diol;cobalt(3+);[(2R,3S,4R)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(5Z,10Z,15Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-24-id-3-yl]propanoylamino]propan-2-yl phosphate](/img/structure/B1257765.png)

![(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3-hydroxy-5-[(2R,3R)-6-hydroxy-4-[(2S,3S)-6-hydroxy-2-(4-hydroxyphenyl)-4-[(Z)-2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-3-yl]phenoxy]oxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B1257768.png)


